molecular formula C18H19BrN2OS B5110982 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5110982
M. Wt: 391.3 g/mol
InChI Key: KBQRVMHDUNYSGO-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the reaction of 4-ethylbenzaldehyde with 3-methoxyaniline in the presence of a thiazole-forming reagent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-ethylphenyl)-N-(3-hydroxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine

Uniqueness

What sets 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-3-13-7-9-14(10-8-13)17-12-22-18(20-17)19-15-5-4-6-16(11-15)21-2;/h4-12H,3H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQRVMHDUNYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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